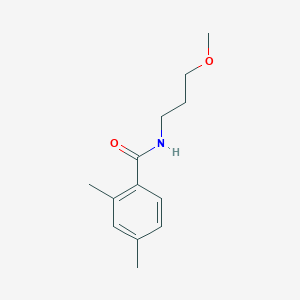![molecular formula C20H29NO4 B4799793 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one](/img/structure/B4799793.png)
2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one
Overview
Description
2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propan-1-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butylphenoxy group: This step may involve nucleophilic substitution reactions using tert-butylphenol and an appropriate leaving group.
Formation of the dioxazaspirodecyl group: This can be synthesized through a series of reactions involving the formation of the spiro ring system and subsequent functionalization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one depends on its specific interactions with molecular targets. This may involve:
Binding to receptors: Interaction with specific receptors or enzymes.
Pathway modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro compounds: Other spiro compounds with similar structures.
Phenoxy derivatives: Compounds containing phenoxy groups.
Dioxazaspirodecyl derivatives: Compounds with similar spiro ring systems.
Uniqueness
The unique combination of tert-butylphenoxy and dioxazaspirodecyl groups in 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one distinguishes it from other compounds. This uniqueness may confer specific properties and applications not found in similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-15(25-17-7-5-16(6-8-17)19(2,3)4)18(22)21-11-9-20(10-12-21)23-13-14-24-20/h5-8,15H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSTYWWJSMEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)OCCO2)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-amino-2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4799715.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4799731.png)
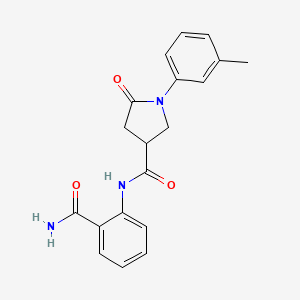
![2-methyl-1-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B4799752.png)
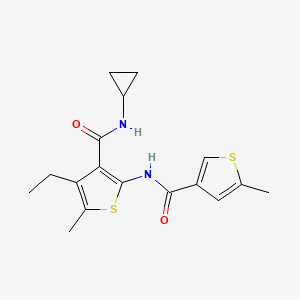

![1-methyl-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4799770.png)
![N-[3-(METHYLSULFANYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4799775.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-pyridinylmethylene)propanohydrazide](/img/structure/B4799780.png)
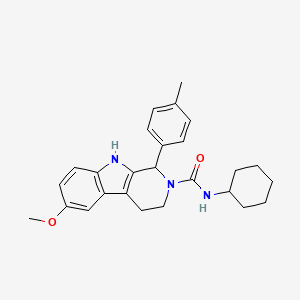
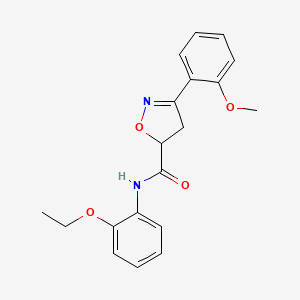
![N~4~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4799795.png)
![2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4799806.png)
